

ZONYL FS-300 phase separation enhancement in composites

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Compound Focus: ZONYL FS-300

CAS No.: 197664-69-0

Cat. No.: S1833096

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ZONYL FS-300: Overview & Key Properties

Q: What is ZONYL FS-300 and what are its key properties? ZONYL FS-300 is a **nonionic fluorosurfactant** known for its exceptional ability to reduce surface tension. This makes it highly effective for providing wetting, spreading, and leveling in various formulations [1] [2] [3].

The table below summarizes its core technical data:

Property	Specification / Value
Chemical Name	ZONYL FS-300 [4]
CAS Number	197664-69-0 [4] [1] [5]
Ionic Character	Nonionic [1] [2] [3]
Molecular Formula	$RfCH_2CH_2O(CH_2CH_2O)_xH$ [4] [1] [5]
Physical Form	Liquid [1]
Density	1.10 ± 0.05 g/mL at 20 °C [4] [1] [6]

Property	Specification / Value
Melting Point	-5 °C [4] [1]
Boiling Point	~100 °C [1]
Flash Point	~22 °C (based on supplier data); also listed as Not Applicable [1] [6]
Solubility	Soluble in water and THF [1]
Concentration	Supplied as ~40% or ~25% solids in water [5] [7] [6]
Storage	Store at 2-8°C [1]

Safety and Regulatory Information:

- **Hazard Codes:** Xi (Irritant) [4] [1]
- **Hazard Statements:** H225 (Highly flammable liquid and vapour), H319 (Causes serious eye irritation), H336 (May cause drowsiness or dizziness) [1].
- **Environmental Hazard:** WGK Germany 3 (Severely hazardous to water) [4] [1] [6].
- **Note on PFAS:** **ZONYL FS-300** is a per- or polyfluoroalkyl substance (PFAS). Its persistence in the environment is a subject of ongoing research [7].

Product Status and Alternatives

Q: Is ZONYL FS-300 still available for use in research? No. **ZONYL FS-300** and related **ZONYL fluorosurfactants** were discontinued between 2009 and 2014 [8]. They were replaced by the **Capstone** series of fluorosurfactants, which are based on short-chain chemistry that meets the U.S. EPA 2010/15 PFOA Stewardship Program goals [8].

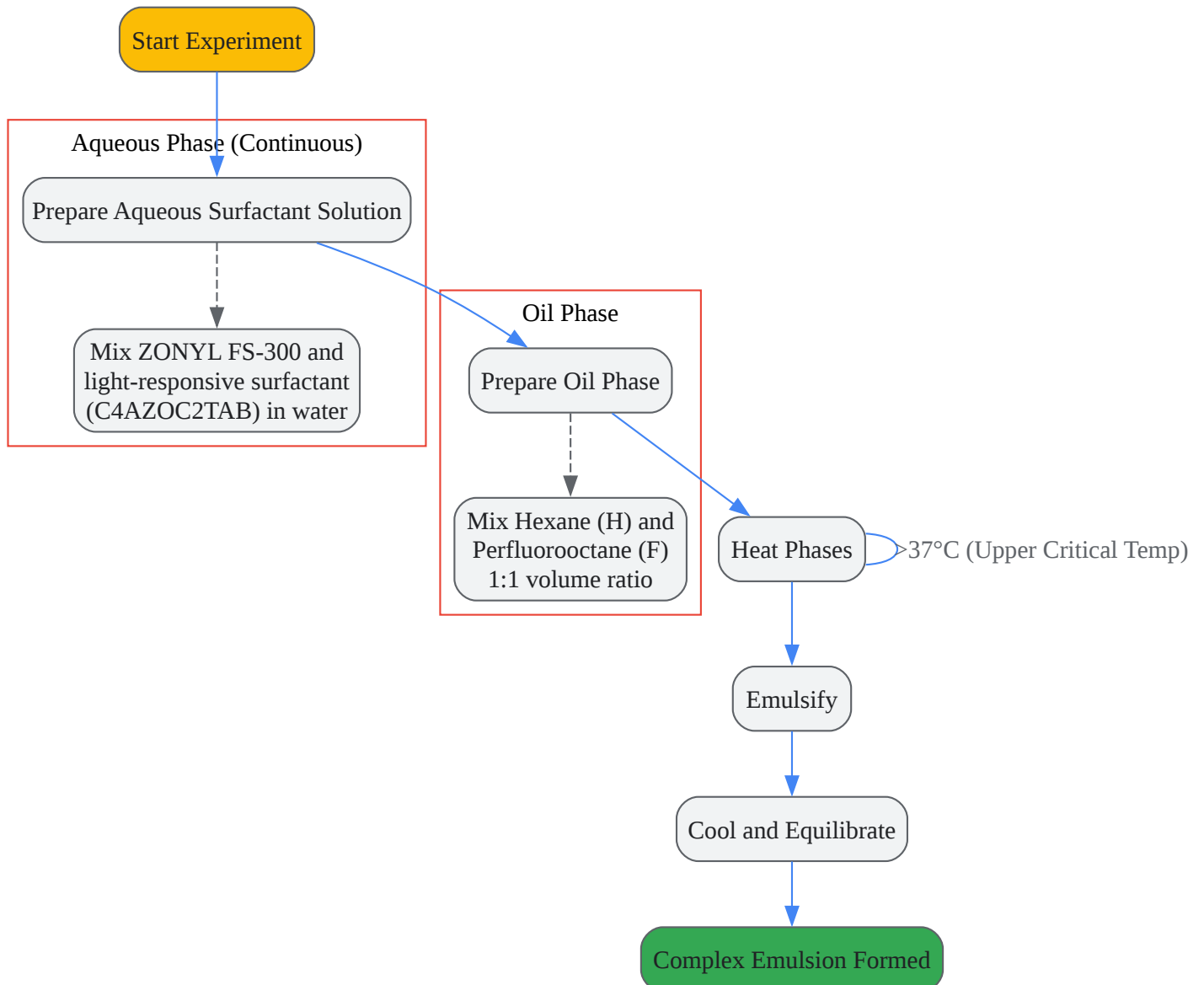
Q: What are the recommended alternatives for ZONYL FS-300? For **ZONYL FS-300**, the closest direct replacements are **Capstone FS-30** or **Capstone FS-34** [8]. It is important to note that these are not necessarily one-to-one replacements. Reformulation work is required, and testing at least three different concentrations near or above the previous ZONYL concentration is recommended to achieve optimal performance [8].

Experimental Protocol: Phase Separation for Complex Emulsions

The following methodology is adapted from a published study that utilized **ZONYL FS-300** to create light-responsive complex emulsions [9]. This serves as a detailed guide for a key experiment.

Q: Can you provide a protocol for preparing complex emulsions using ZONYL FS-300? This one-step temperature-induced phase-separation method is used to prepare three-phase complex emulsions (Hexane/Perfluorooctane/Water). The topology of the emulsion can be controlled by the surfactant mass ratio and even reconfigured using light [9].

The workflow for this experiment is outlined below:



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Materials:

- **Fluorosurfactant: ZONYL FS-300** aqueous solution [9].

- **Light-Responsive Surfactant:** 2-(4-(4-butylphenyl)diazenylphenoxy)ethyltrimethylammonium bromide (C4AZOC2TAB) [9].
- **Oils:** Hexane (H) and Perfluorooctane (F) [9].
- **Equipment:** Microvortex mixer (e.g., XW-80A) [9].

Procedure:

- **Prepare Aqueous Surfactant Solution:** Create the continuous phase by preparing a mixed surfactant solution in water with specific concentrations of **ZONYL FS-300** and **C4AZOC2TAB**. The mass ratio of these two surfactants is critical as it highly influences the final emulsion topology (H/F/W double, Janus, or F/H/W double) [9].
- **Prepare Oil Phase:** Mix hexane and perfluorooctane in a **1:1 volume ratio** [9].
- **Heat Phases:** Heat both the oil mixture and the aqueous surfactant solution to a temperature **above 37°C** (the upper critical solution temperature, T_c) until they are miscible [9].
- **Emulsify:** Combine the preheated aqueous solution with the preheated oil phase (maintaining a 1:1 volume ratio). Immediately emulsify the mixture using a vortex mixer at **2800 rpm for 1 minute** while keeping the temperature above T_c [9].
- **Cool and Equilibrate:** Cool the emulsion to room temperature (25°C) to induce phase separation within the oil phase. Allow the emulsion to equilibrate for at least **12 hours** at 25°C to stabilize [9].

Troubleshooting FAQs

Q: The emulsion topology is not as expected. What could be the cause?

- **Cause:** The most likely cause is an incorrect mass ratio of **ZONYL FS-300** to the co-surfactant (C4AZOC2TAB in the cited study) [9].
- **Solution:** Systematically vary the mass ratio of the surfactants. A higher ratio of the light-responsive surfactant to **ZONYL FS-300** promotes a phase inversion from H-in-F-in-W to F-in-H-in-W double emulsion via a Janus emulsion [9].

Q: The emulsion is unstable or separates quickly.

- **Cause 1:** Insufficient mixing time or speed, leading to inadequate droplet dispersion.
- **Solution:** Ensure consistent and vigorous mixing (e.g., 2800 rpm for 1 minute as per the protocol) [9].
- **Cause 2:** The temperature was not properly controlled during emulsification.
- **Solution:** Ensure both phases are heated sufficiently above the critical temperature (37°C) before mixing and during emulsification [9].

Q: How can I reconfigure the emulsion after it has formed?

- **Solution:** As demonstrated in the primary study, you can use **light irradiation**. Upon UV or blue light irradiation, the topology of the complex emulsions can switch due to the photoresponse of C4AZOC2TAB, which changes the interfacial tension dynamically [9].

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